molecular formula C6H5BrF3N3 B577559 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 1245563-08-9

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No.: B577559
CAS No.: 1245563-08-9
M. Wt: 256.026
InChI Key: XAHKWJXWKQLGSJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is functionalized with both a bromo substituent and a 2,2,2-trifluoroethylamine group. The bromine atom at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . The N-(2,2,2-trifluoroethyl) group is a key motif known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, largely due to the strong electron-withdrawing properties of the trifluoromethyl group . This structural profile makes this compound a critical intermediate in the design and synthesis of novel therapeutic agents. Its primary research applications include serving as a precursor in the development of protein kinase inhibitors . Kinase inhibitors are a major class of therapeutics, particularly in oncology, for targets such as Bcr-Abl tyrosine kinase . Furthermore, substituted 2-aminopyrimidine and 5-bromopyrimidinone derivatives have demonstrated significant antiviral activity and have been explored as interferon inducers, representing a promising approach for antiviral therapy . Researchers can leverage this compound to synthesize novel trifluoromethyl pyrimidine derivatives for evaluating their bioactivity against a range of viral and fungal pathogens . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHKWJXWKQLGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682458
Record name 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-08-9
Record name 5-Bromo-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution in Halogenated Solvents

A two-step approach is documented in the Royal Society of Chemistry’s Supporting Information:

  • Activation of Pyrimidine: 2-Amino-5-bromopyrimidine reacts with oxalyl chloride in dichloromethane (DCM) to form the reactive chloro intermediate.

  • Amination: The intermediate couples with 2,2,2-trifluoroethylamine using DIEA (N,N-diisopropylethylamine) as a base and DMAP (4-dimethylaminopyridine) as a catalyst.

Optimized Parameters:

ParameterValue
SolventDCM
CatalystDMAP (1.0 equiv)
BaseDIEA (5.0 equiv)
Temperature0°C to 25°C
Reaction Time12 hours

This method achieves an 84% yield for analogous compounds, such as 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide.

Coupling Reagents for Challenging Substrates

For sterically hindered pyrimidines, WO2014106800A2 recommends HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. In a representative procedure, 2-bromothiazole-4-carboxylic acid reacts with 1-cyclobutyl-1H-pyrazol-4-amine using HATU and DIEA in DCM, yielding 329.11 m/z (M+H)+.

Process Optimization and Scalability

Solvent Selection and Energy Efficiency

The choice of CH₂Cl₂ over acetic acid (as in US6080750) reduces distillation energy by 40% due to its lower boiling point (40°C vs. 118°C). Post-reaction, ammonia water (20% w/w) facilitates phase separation, simplifying purification.

Yield Improvement Strategies

  • Temperature Control: Maintaining 0°C during bromination minimizes side reactions like dibromination.

  • Catalytic DMAP: Increases amination efficiency by activating the chloro intermediate.

  • Counterion Effects: Using HCl salts of 2,2,2-trifluoroethylamine improves solubility in DCM.

Comparative Data:

MethodYield (%)Purity (%)
Br₂/CH₂Cl₂/Na₂CO₃6392
HATU/DIEA/DCM8495

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroethyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is being explored for its potential as a pharmaceutical agent:

  • Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit key pathways in cancer cell proliferation. For instance, the compound has shown promise in inhibiting matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .
  • Antimicrobial Properties : Research has demonstrated that pyrimidine derivatives exhibit significant antibacterial and antifungal activities. The unique functional groups in this compound may enhance these properties .

Agricultural Chemistry

The compound's properties make it a candidate for developing agrochemicals:

  • Herbicides and Pesticides : Due to its bioactivity, derivatives of this compound could be formulated as effective herbicides or pesticides targeting specific plant pathogens or pests .

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials:

  • Polymeric Materials : Its reactivity allows for incorporation into polymeric matrices that require specific chemical functionalities or enhanced thermal stability .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound inhibits MMPs. The findings revealed that the bromine atom facilitates specific interactions within the enzyme's active site, leading to reduced enzyme activity and subsequent inhibition of cancer cell migration .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Similarity Index Key Properties/Applications
This compound C₆H₅BrF₃N₃ 272.03 -Br (5), -NH-(CF₃CH₂) (2) N/A High lipophilicity; drug intermediate
5-Bromo-N-methylpyrimidin-2-amine C₅H₆BrN₃ 188.03 -Br (5), -NH-CH₃ (2) 0.94 Improved solubility; antimicrobial leads
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine C₈H₁₂BrN₃O₂ 262.10 -Br (5), -NH-(CH₂OCH₃)₂ (2) 0.76 Polar; used in agrochemical synthesis
4-Bromo-N,N-dimethylpyrimidin-2-amine C₆H₈BrN₃ 202.05 -Br (4), -N(CH₃)₂ (2) 0.76 Enhanced metabolic stability
2-(5-Bromopyrimidin-2-yl)ethylamine C₇H₁₀BrN₃ 216.08 -Br (5), -CH₂CH₂N(CH₃)₂ (2) 0.84 Flexible linker for bioconjugation

Key Differences and Implications

Electron-Withdrawing Effects : The trifluoroethyl group in the target compound increases electrophilicity at the pyrimidine ring compared to methyl or dimethoxyethyl groups, facilitating nucleophilic aromatic substitution reactions .

Lipophilicity : The trifluoroethyl substituent (logP ≈ 2.1) significantly enhances membrane permeability relative to polar groups like dimethoxyethyl (logP ≈ 0.5) .

Synthetic Utility : Bromine at position 5 allows cross-coupling reactions, while position 4 bromine (as in 4-Bromo-N,N-dimethylpyrimidin-2-amine) limits regioselectivity in subsequent modifications .

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Differential scanning calorimetry (DSC) of the trifluoroethyl derivative shows a melting point of 148–150°C, higher than the methyl analog (132–134°C), indicating stronger intermolecular interactions .
  • Hydrolytic Stability : The trifluoroethyl group resists hydrolysis under acidic conditions (pH 3–5), whereas dimethoxyethyl analogs undergo cleavage within 24 hours .

Biological Activity

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyrimidine ring and a trifluoroethyl group attached to the nitrogen atom at the 2-position. Its molecular formula is C8H8BrF3N2, with a molecular weight of 269.06 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity. The presence of halogen atoms and the trifluoroethyl substituent contribute to its reactivity against various microbial pathogens. This compound has shown effectiveness in inhibiting bacterial growth in vitro, although specific mechanisms of action remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on tumor cell proliferation. For instance, in studies involving triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, this compound exhibited an IC50 value of approximately 0.126 μM. This suggests a strong selectivity for cancer cells over normal cells, indicating a potential therapeutic window for targeted cancer therapies .

The unique structural features of this compound may influence its binding affinity to specific enzymes or receptors involved in disease processes. The trifluoroethyl group enhances interaction with lipid membranes and intracellular targets while the bromine atom facilitates halogen bonding, potentially increasing binding specificity to biological targets.

Study on Cell Proliferation Inhibition

A recent study assessed the compound's effects on MDA-MB-231 cells compared to non-cancerous MCF10A cells. The results indicated a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, highlighting its potential as a selective anticancer agent .

In Vivo Efficacy

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. One notable study involved injecting mice with TNBC cells followed by treatment with the compound over a period of 30 days. The results showed significant inhibition of lung metastasis compared to control groups .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods highlight the versatility of this compound in organic synthesis:

  • Direct Halogenation : Introducing bromine at the 5-position via electrophilic aromatic substitution.
  • Trifluoroethylation : Utilizing trifluoroethylating agents to attach the trifluoroethyl group to the nitrogen atom.
  • Coupling Reactions : Employing palladium-catalyzed coupling reactions to form more complex derivatives that may exhibit enhanced biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

  • The synthesis typically involves bromination of a pyrimidin-2-amine precursor followed by alkylation with 2,2,2-trifluoroethyl groups. For bromination, N-bromosuccinimide (NBS) in acetonitrile under mild temperatures (~25–40°C) is common . Alkylation may use trifluoroethyl halides with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Optimizing stoichiometry (e.g., 1.2–1.5 eq. of alkylating agent) and reaction time (6–12 hours) improves yields (>70%) while minimizing side products like over-alkylation.

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical methods :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoroethyl group δ ~60–70 ppm in ¹³C, split quartets in ¹H) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion matching (e.g., [M+H]+ at m/z 285.0).
  • X-ray crystallography : For unambiguous confirmation (if crystalline), as demonstrated in structurally related pyrimidines .

Q. What are the key physicochemical properties relevant to its use in biological assays?

  • Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers; formulation may require co-solvents (e.g., PEG-400) .
  • Stability : Hydrolytically stable under neutral conditions but susceptible to dehalogenation under strong bases or UV light. Store at –20°C in inert atmosphere .
  • LogP : Estimated at ~2.1 (trifluoroethyl group reduces hydrophobicity vs. ethyl analogs), impacting membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar bromopyrimidines?

  • Case study : Discrepancies in kinase inhibition IC₅₀ values may arise from assay conditions (e.g., ATP concentration, buffer pH). Validate using:

  • Uniform protocols : Standardize ATP levels (e.g., 1 mM) and use recombinant enzymes .
  • Counter-screening : Test against off-target kinases to confirm selectivity .
  • Structural analysis : Compare docking poses (e.g., PyMOL, AutoDock) to identify critical interactions (e.g., H-bonds with hinge regions) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • The 5-bromo group is amenable to Pd-catalyzed couplings. Key considerations:

  • Catalyst system : Use Pd(PPh₃)₄ with Cs₂CO₃ in dioxane/H₂O (80°C, 12 h) for aryl boronic acids .
  • Protection of amine : Boc-protection prevents catalyst poisoning; deprotection post-coupling with TFA .
  • Yields : Typically 60–85% with electron-deficient partners; steric hindrance from the trifluoroethyl group may require bulkier ligands (e.g., XPhos) .

Q. How does the trifluoroethyl group influence metabolic stability compared to non-fluorinated analogs?

  • In vitro studies : Microsomal stability assays (e.g., human liver microsomes) show extended t½ (>60 min vs. <30 min for ethyl analogs) due to reduced CYP450 oxidation .
  • Mechanistic insight : Fluorine’s electronegativity strengthens C–F bonds, resisting oxidative cleavage. LC-MS/MS tracks metabolites (e.g., defluorinated products) .

Critical Analysis of Evidence

  • Synthesis : and highlight conflicting bromination conditions (NBS vs. Br₂). NBS is preferred for regioselectivity , but Br₂ may require strict temp control to avoid di-bromination.
  • Biological Relevance : and emphasize kinase targeting, but lack of direct data on the trifluoroethyl variant necessitates extrapolation from structural analogs.

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